![molecular formula C18H15ClN2OS2 B2521653 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide CAS No. 338959-65-2](/img/structure/B2521653.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
In a similar compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The thiazole ring is planar with a maximum deviation of 0.005 (3) A for atom C7. Chlorine atom Cl2 deviates by 0.033 (1) A from the best plane through the chlorophenyl ring .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Their potential lies in combating drug-resistant pathogens, which is crucial in the face of increasing microbial resistance .
- Cancer remains a significant global health challenge. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
- Molecular docking studies explored the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- The heterocyclic thiazole nucleus, a key component of this compound, has been associated with anti-inflammatory effects .
- Thiazole derivatives have demonstrated antibacterial activity by interfering with bacterial lipid biosynthesis and other mechanisms .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Anti-Inflammatory Properties
Antibacterial Applications
Antifungal Properties
Future Directions
The future directions for research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, some related compounds have shown antiviral activity , suggesting potential for further investigation in this area.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-4-2-3-5-16(12)23-11-17(22)21-18-20-15(10-24-18)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFMQQMJBYUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide |
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